molecular formula C30H45N9O8 B1279673 Bradykinin (1-6)

Bradykinin (1-6)

Cat. No.: B1279673
M. Wt: 659.7 g/mol
InChI Key: DXJRNQYAYGIHLF-VUBDRERZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bradykinin (1-6) is a useful research compound. Its molecular formula is C30H45N9O8 and its molecular weight is 659.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bradykinin (1-6) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bradykinin (1-6) including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Bradykinin (1-6) primarily targets the Bradykinin Receptor B2 (B2R) . B2R is a G protein-coupled receptor (GPCR) that is coupled with different subunits of G proteins . The receptor is involved in various signaling mechanisms and plays a crucial role in mediating diverse functions in vascular permeability, including thrombosis and blood coagulation .

Mode of Action

Bradykinin (1-6) interacts with its primary target, B2R, to initiate a signaling cascade of downstream molecules such as phospholipases, protein kinase C, Ras/Raf-1/MAPK, and PI3K/AKT . This interaction also leads to the production of secondary messengers such as inositol-1,4,5-trisphosphate, diacylglycerol, and Ca2+ ions .

Biochemical Pathways

The activation of B2R by Bradykinin (1-6) affects several biochemical pathways. It induces the release of nitric oxide, prostacyclin, endothelium-derived hyperpolarizing factor (EDHF), and tissue plasminogen activator . These substances exert diverse physiological actions on the cardiovascular system, including the regulation of vascular tone and local blood flow to organs, coagulation, fibrinolysis, and water–electrolyte balance .

Pharmacokinetics

It is known that bradykinin is a potent, short-lived vasoactive peptide . It is released in the body by a metabolic modification from precursors, which are pharmacologically active .

Result of Action

The activation of B2R by Bradykinin (1-6) results in several molecular and cellular effects. It causes arterioles to dilate via the release of prostacyclin, nitric oxide, and endothelium-derived hyperpolarizing factor, leading to increased blood flow . It also makes veins constrict, leading to leakage into capillary beds due to the increased pressure in the capillaries . Furthermore, it activates excessive pro-inflammatory cytokines, including IL-6, IL-1β, IL-8, and IL-2 .

Action Environment

The action of Bradykinin (1-6) can be influenced by various environmental factors. For instance, during inflammatory conditions such as asthma, it promotes cellular movement from blood to tissues and activates mast cells, fibroblasts, macrophages, and smooth muscles of organs . Moreover, the signaling of Bradykinin is implicated in various conditions such as chronic pain, vasculopathy, obesity, neuropathy, diabetes, and cancer .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45N9O8/c31-19(9-4-12-34-30(32)33)27(44)39-14-6-11-23(39)28(45)38-13-5-10-22(38)26(43)35-16-24(41)36-20(15-18-7-2-1-3-8-18)25(42)37-21(17-40)29(46)47/h1-3,7-8,19-23,40H,4-6,9-17,31H2,(H,35,43)(H,36,41)(H,37,42)(H,46,47)(H4,32,33,34)/t19-,20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJRNQYAYGIHLF-VUBDRERZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45N9O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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